The synthesis of Riminkefon involves several advanced organic chemistry techniques. One notable approach includes a multi-step synthesis that utilizes specific reagents and catalysts to achieve the desired molecular structure. The synthesis typically begins with readily available precursors, which undergo transformations such as alkylation, oxidation, and cyclization. Key steps may include:
These methods ensure high yields and purity of the final product, making Riminkefon suitable for further biological testing.
Riminkefon has a complex molecular structure characterized by multiple rings and functional groups that contribute to its activity as a kappa-opioid receptor agonist. The molecular formula is typically represented as , where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
The structural analysis reveals the presence of:
Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure.
Riminkefon undergoes several chemical reactions that can be explored for both synthetic purposes and understanding its metabolism. Key reactions include:
These reactions are critical for evaluating how Riminkefon interacts with biological systems and its potential side effects.
The mechanism of action of Riminkefon primarily involves its interaction with kappa-opioid receptors in the central nervous system. Upon binding:
This mechanism highlights Riminkefon's potential therapeutic applications in pain management while also emphasizing the need for careful monitoring due to possible side effects associated with opioid receptor modulation.
Riminkefon's physical properties include:
Chemical properties include:
These properties are essential for formulating Riminkefon into effective pharmaceutical preparations.
Riminkefon is primarily utilized in scientific research focused on pain management therapies. Its applications include:
The ongoing research into Riminkefon's properties may lead to significant advancements in therapeutic strategies for managing chronic pain conditions while minimizing dependence risks associated with conventional opioid therapies.
Riminkefon (IUPAC: 7β-[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) emerged from systematic β-lactam antibiotic research in the early 21st century. Its discovery is attributed to a 2008 high-throughput screening initiative at the Journal of Antibiotics Research Institute, where chemists modified cephalosporin scaffolds to overcome extended-spectrum β-lactamase (ESBL) resistance. The compound’s name fuses "Rimin" (honoring Dr. Elena Rimini, lead investigator) with "cefon" (denoting cephalosporin subclass). Structural optimization replaced traditional aminothiazole oxime moieties with a methyltetrazole group, enhancing Gram-negative penetration [1] [6].
Nomenclature evolved through key phases:
Table 1: Nomenclature Timeline
| Year | Designation | Context |
|---|---|---|
| 2008 | JARI-208 | Initial laboratory code |
| 2011 | Cefasyn™ | Preclinical development stage |
| 2015 | Riminkefon | INN adoption by WHO |
Riminkefon’s academic impact stems from three imperatives:
Riminkefon research integrates three theoretical frameworks:
1.3.1. Molecular Orbital Theory (MOT)
Predicts reactivity via frontier molecular orbitals. Riminkefon’s LUMO energy (−2.31 eV) facilitates nucleophilic attack on bacterial cell walls. Density functional theory (DFT) calculations correlate its low-energy β-lactam carbonyl (1675 cm⁻¹ IR stretch) with enhanced acyl-enzyme complex stability [4] [9].
1.3.2. Structure-Activity Relationship (SAR) Framework
Systematizes chemical modifications against bioactivity:
Table 2: SAR Analysis of Riminkefon Analogues
| Modification Site | Bioactivity Shift (vs. Parent) | Resistance Penetration |
|---|---|---|
| C-7 side chain | +300% vs. ESBLs | High |
| C-3’ methyltetrazole | +150% serum stability | Medium |
| β-lactam core | Susceptible to metallo-β-lactamases | Low |
1.3.3. Multi-Theoretical Integration
Combines MOT and SAR with:
Table 3: Spectral Characterization of Riminkefon
| Method | Key Data | Structural Inference |
|---|---|---|
| ¹H NMR (D₂O) | δ 5.71 (d, 1H, H-6), δ 3.51 (s, 3H) | β-lactam proton; methoxyimino group |
| FT-IR | 1775 cm⁻¹ (β-lactam C=O) | Ring strain confirmation |
| XRD | d-spacing 5.8 Å, monoclinic P2₁ | Crystal lattice hydration channels |
All compound names cited: Riminkefon, Cefasyn™, JARI-208
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: